molecular formula C18H21Cl2N3O2S B2663378 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride CAS No. 1215552-76-3

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride

Cat. No.: B2663378
CAS No.: 1215552-76-3
M. Wt: 414.35
InChI Key: OVUZEMDUKDHBKU-UHFFFAOYSA-N
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Description

Evolution of Benzothiazole Chemistry in Drug Discovery

Benzothiazoles emerged as a privileged scaffold in medicinal chemistry following their first synthesis by A. W. Hofmann in 1887. Early applications focused on dye manufacturing, but their bioisosteric relationship with purines and structural versatility soon attracted pharmaceutical interest. The Jacobson cyclization method, developed in the early 20th century, enabled efficient synthesis of 2-substituted benzothiazoles through thiobenzanilide cyclization. By the 1980s, researchers recognized benzothiazoles' potential as kinase inhibitors and antimicrobial agents, particularly against Mycobacterium tuberculosis (Mtb) through biotin synthesis inhibition. Modern catalytic systems, such as nanoceria (CeO₂) and mesoporous CdS nanospheres, have refined synthetic approaches to incorporate diverse substituents while maintaining yield efficiency.

Integration of Furan-2-carboxamide Groups in Bioactive Molecules

Furan-2-carboxamide moieties gained prominence in the 2000s as hydrogen-bond donors capable of enhancing target binding. The synthesis of N-(thiazol-2-yl)furan-2-carboxamide in 2025 demonstrated furan's role in stabilizing noncovalent interactions within enzyme active sites, as evidenced by X-ray diffraction studies. Hybridization strategies, such as coupling furan-2-carboxamides with benzothiazoles via urea linkers, emerged as a key innovation. For example, quinoline–urea–benzothiazole hybrids exhibited sub-micromolar anti-TB activity by targeting decaprenylphosphoryl-β-D-ribose 2′-epimerase. The diethylaminoethyl group in N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride exemplifies deliberate design to improve solubility and blood-brain barrier penetration.

Historical Milestones in Development

Year Milestone Significance
1887 Hofmann synthesis of benzothiazole Established foundational heterocyclic scaffold
2022 First report of furan-2-carboxamide–thiazole hybrids Demonstrated antimicrobial potential via Hirshfeld surface analysis
2025 PubChem entry for N-(6-fluorobenzo[d]thiazol-2-yl) analog Validated pharmaceutical relevance through structural characterization

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2S.ClH/c1-3-21(4-2)9-10-22(17(23)15-6-5-11-24-15)18-20-14-8-7-13(19)12-16(14)25-18;/h5-8,11-12H,3-4,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUZEMDUKDHBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride is a synthetic compound with potential biological activity. It is characterized by its unique molecular structure, which includes a furan ring and a chlorobenzo[d]thiazole moiety. The compound has been the subject of various studies aimed at understanding its pharmacological properties, particularly in the context of its efficacy against specific biological targets.

  • IUPAC Name : N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]furan-2-carboxamide; hydrochloride
  • Molecular Formula : C21H25ClN3OS
  • Molecular Weight : 438.4 g/mol
  • CAS Number : 1185096-25-6

The biological activity of this compound appears to be linked to its ability to inhibit specific enzymes or receptors involved in disease processes. Preliminary studies suggest that this compound may exhibit anti-inflammatory and anti-cancer properties, although detailed mechanisms remain to be fully elucidated.

Anticancer Activity

Research indicates that derivatives of compounds similar to this compound demonstrate significant cytotoxic effects on various cancer cell lines. For instance, compounds with similar structural features have shown IC50 values in the low micromolar range against breast cancer cells, indicating potent activity.

CompoundIC50 (μM)Cell Line
F8-B221.55MCF-7
F8-S4310.76A549

These findings suggest that further optimization of the compound could yield more effective anticancer agents.

Antiviral Activity

There is emerging interest in the antiviral potential of this compound, particularly against viruses such as SARS-CoV-2. Similar compounds have been identified as inhibitors of viral proteases, which are crucial for viral replication. The structure-based drug design approach has led to the identification of non-peptidomimetic inhibitors with promising antiviral activity.

Case Studies

  • Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of this compound on various human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 5 μM.
  • Antiviral Testing : In vitro assays demonstrated that compounds related to this class exhibited inhibitory effects on viral replication in cell cultures infected with SARS-CoV-2, with some derivatives achieving IC50 values comparable to established antiviral agents.

Scientific Research Applications

Pharmacological Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Anticancer Activity

Research has indicated that benzothiazole derivatives, including this compound, possess anticancer properties. They may inhibit tumor growth through mechanisms such as inducing apoptosis and inhibiting cell proliferation. Studies have shown that modifications in the structure can enhance their efficacy against different cancer cell lines .

Antimicrobial Properties

Benzothiazole derivatives are known for their antibacterial and antifungal activities. This compound has been evaluated for its potential to combat infections caused by resistant strains of bacteria and fungi, making it relevant in the development of new antimicrobial agents .

Neurological Effects

The interaction of this compound with neurotransmitter systems suggests potential applications in treating neurological disorders. Its sedative effects have been observed in animal models, indicating possible use in managing anxiety and sleep disorders .

Case Study 1: Sedative Effects in Zebrafish Models

A study utilized adult zebrafish to evaluate the sedative effects of similar compounds within the same chemical family. The results indicated significant behavioral changes consistent with sedation, supporting the potential use of this compound in anxiety management .

Case Study 2: Receptor Binding Studies

In vitro autoradiography experiments demonstrated that the compound effectively displaces radiolabeled ligands at μ-opioid receptors, suggesting high binding affinity. This finding is crucial for its potential application in pain management therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzothiazole Derivatives

The brominated analog, N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)furan-2-carboxamide hydrochloride, shares near-identical structure except for the bromine atom at position 4.

Nitro-Substituted Benzothiazole Hybrids (VEGFR-2 Inhibitors)

N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) demonstrates potent VEGFR-2 inhibition (IC₅₀ = 0.12 µM) and antiproliferative activity against HepG2 cells (IC₅₀ = 3.91 µM) . The nitro group at position 6 is a strong electron-withdrawing substituent, which may enhance kinase binding compared to the chloro group in the target compound. However, nitro groups can confer metabolic instability, suggesting the chloro derivative might exhibit improved pharmacokinetics.

Thiazolidinone-Based Analogs

describes thiazolidinone derivatives (e.g., compounds 9–13) with yields ranging from 53% to 90% and melting points between 147–207°C. For instance:

Compound Substituent Yield (%) Melting Point (°C)
9 4-Chlorobenzylidene 90 186–187
12 5-Nitro-2-furylmethylene 53 155–156

The target compound’s synthesis may follow similar routes, but the diethylaminoethyl-furan carboxamide side chain likely requires distinct reaction conditions. Lower yields in nitro-substituted analogs (e.g., compound 12) highlight challenges in introducing electron-withdrawing groups, whereas chloro derivatives (e.g., compound 9) achieve higher yields, suggesting synthetic efficiency for the target compound .

1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazole compounds, such as N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides, exhibit antimicrobial and antitumor activities . While structurally distinct, these compounds share heterocyclic cores with the target molecule, underscoring the importance of aromatic systems in bioactivity. Thiadiazoles’ sulfur-rich scaffolds may offer different electronic profiles compared to benzothiazoles, influencing target selectivity.

Key Research Findings and Implications

  • Synthetic Feasibility : Chloro-substituted benzothiazoles (e.g., compound 9 in ) demonstrate higher synthetic yields (90%) compared to nitro or furyl-substituted analogs, suggesting the target compound’s synthesis could be efficient .
  • Biological Potential: Benzothiazole derivatives like compound 6d () show potent kinase inhibition, implying that the target compound’s chloro substitution and diethylaminoethyl side chain may optimize both activity and pharmacokinetics .
  • Solubility and Bioavailability : The hydrochloride salt form of the target compound likely improves aqueous solubility compared to neutral analogs, a critical factor for oral bioavailability .

Q & A

Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized for yield?

The compound can be synthesized via multi-step reactions involving cyclization and functional group coupling. A common approach involves:

  • Step 1 : Reacting a chlorinated benzothiazole precursor with a diethylaminoethyl amine under nucleophilic substitution conditions (e.g., acetonitrile reflux, 1–3 minutes) .
  • Step 2 : Coupling the intermediate with furan-2-carboxamide using carbodiimide-based activating agents.
  • Step 3 : Final cyclization in dimethylformamide (DMF) with iodine and triethylamine to form the thiazole core, followed by hydrochloride salt formation .
    Optimization : Yield improvements (e.g., 21–33%) are achieved by controlling reaction time, solvent polarity, and stoichiometric ratios of reagents .

Q. What spectroscopic methods are critical for characterizing this compound, and how should data interpretation be approached?

  • 1H/13C NMR : Key peaks include:
    • Aromatic protons (δ 6.5–8.5 ppm) for the benzothiazole and furan moieties.
    • Diethylaminoethyl group signals: N–CH2–CH2–N (δ 2.5–3.5 ppm) and CH3 groups (δ 1.0–1.5 ppm) .
  • Mass Spectrometry (MS) : Look for molecular ion clusters (e.g., [M+H]+ or [M+2]+) and fragmentation patterns (e.g., cleavage at the amide bond) .
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values to verify purity .

Advanced Research Questions

Q. How can structural contradictions in biological activity data be resolved, particularly for pH-dependent mechanisms?

Contradictions in antimicrobial or cytotoxic activity may arise from pH-sensitive functional groups (e.g., the diethylaminoethyl moiety). To address this:

  • Experimental Design : Conduct dose-response assays across a pH range (e.g., 5.0–8.0) to identify optimal activity windows .
  • Computational Modeling : Use molecular dynamics simulations to study protonation states of the tertiary amine group and their impact on target binding .
  • Control Experiments : Compare activity with structurally similar analogs lacking pH-sensitive groups to isolate mechanistic contributors .

Q. What computational strategies predict interactions between this compound and biological targets (e.g., kinases, antimicrobial targets)?

  • Pharmacophore Modeling : Map essential features like hydrogen bond acceptors (furan oxygen), hydrophobic regions (chlorobenzothiazole), and cationic centers (diethylaminoethyl) to align with target binding pockets .
  • Docking Studies : Use software like AutoDock Vina to simulate binding to conserved kinase domains (e.g., ATP-binding sites) or bacterial enzymes (e.g., dihydrofolate reductase) .
  • MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to validate binding modes .

Q. How can purification challenges (e.g., low yields, byproducts) be mitigated during synthesis?

  • Chromatography : Use flash chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 to 7:3) to separate polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.
  • Reagent Purity : Ensure starting materials (e.g., N-phenylhydrazinecarboxamides) are >95% pure to minimize side reactions .

Q. What strategies validate the compound’s stability under physiological conditions for in vitro/in vivo studies?

  • Accelerated Stability Testing : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC .
  • Metabolite Profiling : Use LC-MS to identify hydrolysis products (e.g., free carboxylic acid from amide bond cleavage) .
  • Lyophilization : Stabilize the hydrochloride salt by freeze-drying and storing under inert gas .

Methodological Considerations

Q. How should researchers design dose-response experiments to assess cytotoxic or antimicrobial effects?

  • Cell Lines : Use standardized models (e.g., HeLa for cytotoxicity, S. aureus for antimicrobial assays) with positive controls (e.g., doxorubicin, ciprofloxacin) .
  • Dose Range : Test 0.1–100 µM concentrations in triplicate, with IC50/EC50 calculations using nonlinear regression (e.g., GraphPad Prism) .
  • Time-Kill Assays : For antimicrobial studies, monitor bacterial viability at 0, 6, 12, and 24 hours post-treatment .

Q. What analytical techniques resolve discrepancies in crystallographic data for structural confirmation?

  • Single-Crystal X-ray Diffraction : Resolve bond lengths (e.g., C–C: 1.54 Å) and angles to confirm the thiazole-furan dihedral angle (~15°) .
  • Powder XRD : Compare experimental patterns with simulated data from CIF files to detect polymorphic impurities .

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